molecular formula C16H11F3N2O3 B5725887 (2E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B5725887
M. Wt: 336.26 g/mol
InChI Key: IRAQIIPFSOPROX-RMKNXTFCSA-N
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Description

(2E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide: is an organic compound characterized by the presence of a nitrophenyl group and a trifluoromethylphenyl group attached to a prop-2-enamide backbone

Preparation Methods

The synthesis of (2E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Formation of the trifluoromethylphenyl intermediate:

    Coupling reaction: The final step involves the coupling of the nitrophenyl and trifluoromethylphenyl intermediates with a prop-2-enamide backbone under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

(2E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include amines, substituted aromatics, and various oxidized derivatives.

Scientific Research Applications

(2E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethylphenyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

(2E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)12-2-1-3-13(10-12)20-15(22)9-6-11-4-7-14(8-5-11)21(23)24/h1-10H,(H,20,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAQIIPFSOPROX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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